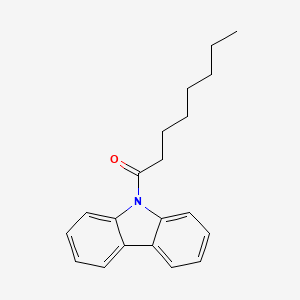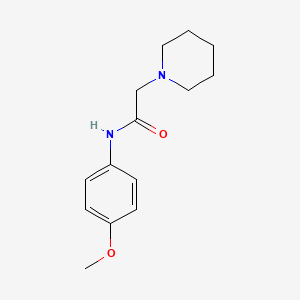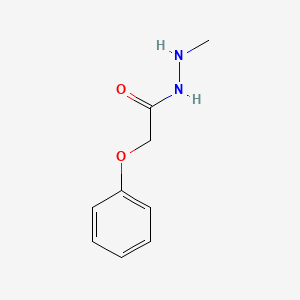
N'-methyl-2-phenoxyacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-methyl-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.208 g/mol . It is known for its unique structure, which includes a phenoxy group attached to an acetohydrazide moiety. This compound is often used in early discovery research due to its potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-2-phenoxyacetohydrazide typically involves the reaction of phenoxyacetic acid with hydrazine hydrate, followed by methylation. The reaction conditions often include:
Phenoxyacetic Acid and Hydrazine Hydrate Reaction: This step is usually carried out in an aqueous or alcoholic medium at elevated temperatures to form phenoxyacetohydrazide.
Methylation: The phenoxyacetohydrazide is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions to yield N’-methyl-2-phenoxyacetohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-methyl-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-methyl-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyacetohydrazides.
科学的研究の応用
N’-methyl-2-phenoxyacetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N’-methyl-2-phenoxyacetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of biochemical processes. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
Phenoxyacetic Acid: A precursor in the synthesis of N’-methyl-2-phenoxyacetohydrazide.
Phenoxyacetohydrazide: The intermediate formed before methylation.
Methylhydrazine: A related compound with similar hydrazide functionality.
Uniqueness
N’-methyl-2-phenoxyacetohydrazide is unique due to its specific structure, which combines a phenoxy group with a methylated acetohydrazide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
N'-methyl-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C9H12N2O2/c1-10-11-9(12)7-13-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
InChIキー |
HOIQPLCLSHEJBJ-UHFFFAOYSA-N |
正規SMILES |
CNNC(=O)COC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






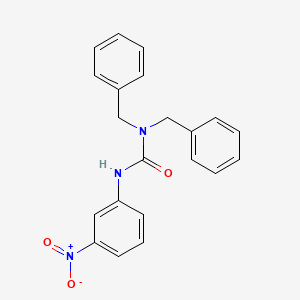

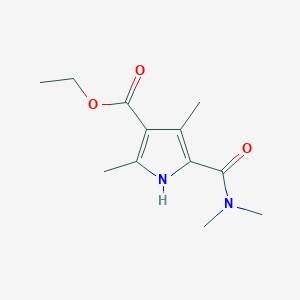
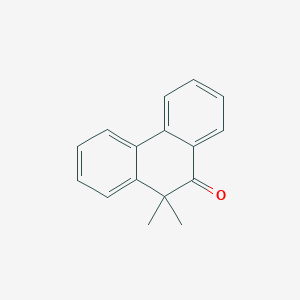

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
